2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile
Overview
Description
The compound 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile is a type of α-aminonitrile, which is a class of compounds characterized by the presence of an amino group (NH2) and a nitrile group (CN) attached to the same carbon atom. These compounds are of significant interest due to their utility in various chemical syntheses and potential biological activities.
Synthesis Analysis
The synthesis of α-aminonitriles can be achieved through various methods, including the Strecker reaction, which is a classical method for synthesizing these compounds. For instance, the synthesis of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was performed using a silica sulfuric acid-catalyzed Strecker reaction, which is a similar type of reaction that could be applied to synthesize 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile . Additionally, electrochemical methods can be used for the synthesis of related compounds, as demonstrated by the electrochemical dimerization of 2-amino-3-cyano-4-phenylthiophene in acetonitrile solutions .
Molecular Structure Analysis
The molecular structure of α-aminonitriles can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the structure of 2-amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile was determined using single crystal X-ray diffraction studies, which revealed its monoclinic crystal system and space group . Similarly, the molecular structure of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile could be analyzed using these techniques to determine its crystallographic parameters and confirm its molecular geometry.
Chemical Reactions Analysis
The reactivity of α-aminonitriles can be explored through various chemical reactions. For instance, the electrochemical behavior of related compounds has been studied, showing that they can undergo dimerization and further coupling reactions to form oligomers . Additionally, the reactivity of these molecules can be explained using molecular descriptors and reactivity surfaces, as seen in the study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile . These analyses can provide insights into the potential reactions and applications of 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of α-aminonitriles, such as solubility, melting point, and stability, can be determined experimentally. Theoretical calculations, such as DFT, can also be used to predict these properties and understand the electronic structure of the molecule. For example, DFT calculations were used to analyze the spectral features and chemical reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile . Similar studies could be conducted for 2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile to predict its behavior in different environments and its potential as a building block in organic synthesis.
Scientific Research Applications
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Organic Synthesis
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes .
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Nonlinear Optical Applications
- New organic single crystals of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) were grown using the slow evaporation solution technique .
- The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique . The results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .
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Synthesis of Oxazoles
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Cyanomethylation
- Acetonitrile can be used in cyanomethylation reactions . The reaction uses 2,4,6-triphenylpyrylium tetrafluoroborate (PC1) as a catalyst, and benzyl alcohol and acetonitrile can produce amide after 16 h of blue light irradiation in a nitrogen atmosphere . Benzyl alcohols containing electron-donating groups respond well, with yields ranging from 50 to 63% .
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Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate
- A methodology has been developed for the synthesis of methyl (E)-3-(5-amino-2,4-dimethoxyphenyl)acrylate, which is the precursor of natural products and many biologically active non-natural products . The title compound was synthesized in a good yield from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd (II)-catalyzed Heck reaction .
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Synthesis of 2-amino-4H-benzo[b]pyrans
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Synthesis of Quinazoline Derivatives
- Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
- Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This review article briefly outlines the new synthetic methods for compounds containing the quinazoline scaffold employing transition metal-catalyzed reactions .
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Advances in the Application of Acetonitrile in Organic Synthesis
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
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Synthesis of a Series of 2,4,5-Trisubstituted Oxazoles
properties
IUPAC Name |
2-(2-amino-4,5-dimethoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRCHSIHBKEBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-4,5-dimethoxyphenyl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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